N-((tetrahydrofuran-2-yl)methyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c22-15(17-9-11-3-1-7-23-11)10-25-16-19-18-14-6-5-12(20-21(14)16)13-4-2-8-24-13/h2,4-6,8,11H,1,3,7,9-10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGDBXFROPJJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((tetrahydrofuran-2-yl)methyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound features a tetrahydrofuran moiety and a thiophenyl group attached to a triazole derivative, which suggests diverse pharmacological applications.
- Molecular Formula : CHNOS
- Molecular Weight : 375.5 g/mol
- CAS Number : 894051-34-4
Structural Characteristics
The structural framework of this compound allows for unique interactions within biological systems. The incorporation of the tetrahydrofuran ring enhances solubility and bioavailability, while the thiophenyl and triazole functionalities may contribute to its activity against various biological targets.
Antimicrobial and Anticancer Potential
Preliminary studies indicate that compounds structurally related to this compound exhibit significant biological activities:
- Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains. For instance:
- Anticancer Activity : The presence of triazole and pyridazine moieties in related compounds has been associated with anticancer effects. Some derivatives have been reported to inhibit cancer cell proliferation effectively.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease pathways.
Interaction Studies
Research has focused on elucidating the interaction profile of this compound with various biological targets. Interaction studies typically involve:
- Binding Affinity Assessments : Using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding interactions.
- Molecular Docking Simulations : These computational methods help predict how the compound interacts at the molecular level with target proteins.
Comparative Biological Activity Table
| Compound | Structural Features | Biological Activity | IC (nM) |
|---|---|---|---|
| 1 | 6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin | Antimicrobial | 55 |
| 2 | 6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin | Anticancer | 200 |
| 3 | 6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin | Anti-inflammatory | 140 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
